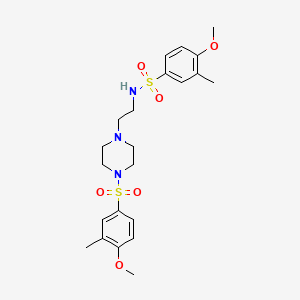

![molecular formula C21H18ClN3O2S B2946612 2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]-N-(4-乙氧基苯基)乙酰胺 CAS No. 897458-34-3](/img/structure/B2946612.png)

2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

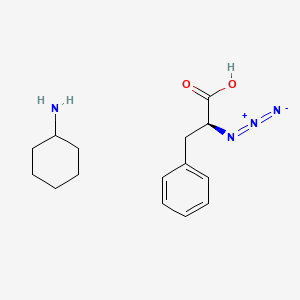

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. It includes an imidazo[2,1-b]thiazole ring attached to a 4-chlorophenyl group and a 4-ethoxyphenyl group via an acetamide linkage .科学研究应用

合成和细胞毒性活性

合成了一系列包含咪唑并[2,1-b]噻唑骨架的新型化合物,包括 2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]-N-(4-乙氧基苯基)乙酰胺,并评估了它们对人癌细胞系(如 HepG2 和 MDA-MB-231)的细胞毒性。这些化合物是基于虚拟筛选设计的,显示出作为抑制剂的潜力,对特定的癌细胞系具有细胞毒性活性,表明它们在癌症研究和肿瘤学中的潜在治疗应用 (Ding 等人,2012)。

抗菌和抗病毒活性

对核心结构衍生物的研究表明具有抗菌和抗病毒活性。例如,衍生物已被研究其对细菌和病毒的疗效,展示了该化学物质作为开发新型抗菌和抗病毒剂的基础的潜力。这突出了该化合物的多功能性和在解决各种传染病方面的潜力 (Hu 等人,2008)。

荧光探针的合成

该化合物已被用于荧光探针的合成,展示了其在生化研究中的应用和在诊断工具开发中的潜在用途。这一应用强调了该化合物在创建生物和化学分析工具中的效用,这可以促进广泛的科学学科的研究 (Shao 等人,2011)。

抗菌剂

由核心化学物质合成的化合物显示出相当的抗菌活性,表明它们在开发新型抗菌药物中的潜力。这在抗生素耐药性日益增加的背景下尤为重要,突出了该化合物在寻找新治疗剂中的重要性 (Divya 等人,2015)。

作用机制

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

This compound acts as an agonist for the CAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CAR, activating it . This activation leads to the translocation of CAR to the nucleus and the subsequent expression of genes, such as CYP2B6, that are under the control of CAR .

Biochemical Pathways

The activation of CAR by this compound affects the drug metabolism pathway . Specifically, it induces the expression of the CYP2B6 enzyme , which plays a crucial role in the metabolism of several clinically important drugs, including cyclophosphamide and efavirenz .

Pharmacokinetics

The compound’s ability to induce the expression of cyp2b6 suggests that it may influence its own metabolism and bioavailability, as well as that of other drugs metabolized by this enzyme .

Result of Action

The activation of CAR and the subsequent induction of CYP2B6 expression can have several effects at the molecular and cellular levels. For instance, it can enhance the metabolism and elimination of certain drugs, potentially affecting their therapeutic efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors that affect the expression or activity of CAR or CYP2B6, such as the presence of other drugs or certain disease states, could potentially influence the compound’s effects . .

未来方向

属性

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-2-27-18-9-7-16(8-10-18)23-20(26)11-17-13-28-21-24-19(12-25(17)21)14-3-5-15(22)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRCHTKRHVPHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)

![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)

![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)

![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)